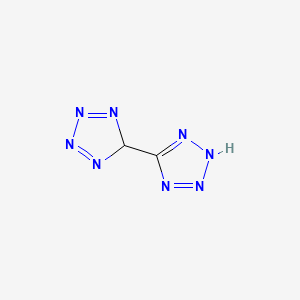

2H,5'H-5,5'-Bitetrazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

634151-41-0 |

|---|---|

Formule moléculaire |

C2H2N8 |

Poids moléculaire |

138.09 g/mol |

Nom IUPAC |

5-(2H-tetrazol-5-yl)-5H-tetrazole |

InChI |

InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h1H,(H,5,6,9,10) |

Clé InChI |

LRHXGSUSLIRWKB-UHFFFAOYSA-N |

SMILES canonique |

C1(N=NN=N1)C2=NNN=N2 |

Origine du produit |

United States |

Synthetic Methodologies for 2h,5 H 5,5 Bitetrazole and Its Analogues

Pioneering Synthetic Strategies for the Bitetrazole Core

The foundational syntheses of the 5,5'-bitetrazole (B3050680) system laid the groundwork for the development of nitrogen-rich energetic compounds. Early methods often involved the dimerization or coupling of tetrazole precursors. A significant historical approach begins with the oxidation of 5-aminotetrazole (B145819), which serves as a readily available starting material for creating various tetrazole derivatives. sciencemadness.org Another established route involves the synthesis of disodium (B8443419) 5,5'-azotetrazolate, which can then be reduced to form a hydrazinebistetrazole intermediate. researchgate.net This intermediate serves as a crucial precursor that can be subsequently oxidized to create the desired azo- or other bitetrazole linkages. These early strategies, while effective, sometimes involved harsh reagents and have been refined over time to improve yields and safety. For instance, the synthesis of potassium bitetrazole has been achieved through a high-temperature substitution reaction involving manganese bitetrazole and potassium carbonate. researchgate.net

Modern Approaches in 2H,5'H-5,5'-Bitetrazole Synthesis

Contemporary synthetic chemistry has introduced a variety of refined and novel methods for constructing the bitetrazole skeleton. These approaches offer greater control over the molecular architecture, improved yields, and alignment with modern standards of chemical synthesis.

| Nitrile Substrate | Azide (B81097) Source | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Organonitriles | Sodium Azide (NaN₃) | Cobalt(II) complex | Near quantitative | acs.org |

| Aromatic/Alkyl Nitriles | Sodium Azide (NaN₃) | Zinc salts in water | High | organic-chemistry.org |

| 5-Nitrotetrazol-2-ylacetonitrile | Azide ion | 1,3-dipolar cycloaddition | Not specified | rsc.org |

| Various Nitriles | Sodium Azide (NaN₃) | L-proline catalyst | Excellent | organic-chemistry.org |

Building the bitetrazole framework from existing tetrazole rings is a common and versatile strategy. This approach often utilizes 5-substituted tetrazoles as starting materials. For example, 5-aminotetrazole is a key precursor that can be diazotized to form highly reactive tetrazole-diazonium salts, which can then be used to synthesize other 5-substituted derivatives. sciencemadness.org Another important pathway involves the synthesis of 5,5'-hydrazinebistetrazole, which is stable and can be used as a starting material for various 5,5'-azobistetrazolates through controlled oxidation. researchgate.net The synthesis of C–N linked bistetrazolates has also been achieved starting from 5-aminotetrazole and cyanogen (B1215507) azide, highlighting a strategy for creating specific linkages between the tetrazole rings. rsc.org

Controlling the position of substituents on the tetrazole rings is crucial for tuning the properties of the final compound. Regioselective synthesis is particularly important when preparing disubstituted tetrazoles to ensure the desired isomer is formed. organic-chemistry.org For instance, metal-free N²-arylation of 5-substituted-1H-tetrazoles can be achieved using diaryliodonium salts to produce 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org Similarly, copper-catalyzed reactions with arylboronic acids have been employed for the regioselective 2-arylation of 5-substituted tetrazoles. organic-chemistry.org These advanced methods provide precise control over the molecular structure, which is essential for developing materials with specific properties.

The principles of green chemistry are increasingly being applied to the synthesis of energetic materials like bitetrazoles to minimize environmental impact and enhance safety. unibo.it Research has focused on developing environmentally friendly methods, such as using water as a solvent and employing less hazardous reagents. organic-chemistry.org One significant application is the creation of "green" primary explosives by forming energetic coordination polymers based on bitetrazole derivatives (like 1H,1′H-[5,5′-bitetrazole]-1,1′-diol) with non-heavy metals such as manganese, cobalt, and copper. rsc.org This strategy avoids the use of lead and other toxic heavy metals traditionally found in primary explosives. Furthermore, the development of multicomponent reactions (MCRs) for synthesizing tetrazole building blocks represents an efficient and atom-economical approach that aligns with green chemistry principles. beilstein-journals.org

| Approach | Description | Key Benefit | Reference |

|---|---|---|---|

| Coordination Polymers | Constructing energetic coordination polymers with non-heavy metals (Mn, Co, Ni, Cu, Zn) and a bitetrazole-diol ligand. | Creates lead-free green primary explosives. | rsc.org |

| Water as Solvent | Using zinc salts as catalysts for the cycloaddition of sodium azide to nitriles in water. | Avoids organic solvents, environmentally benign. | organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Using Passerini three-component reactions to efficiently synthesize diversely protected tetrazole aldehydes as building blocks. | High atom economy, reduces waste, and avoids hazardous reagents like hydrazoic acid. | beilstein-journals.org |

Advanced Purification and Isolation Techniques for Bitetrazole Compounds

The purification and isolation of bitetrazole compounds are critical steps that determine the final purity and stability of the material. Given that many bitetrazole derivatives are energetic, these procedures must be conducted with care. researchgate.net Crystallization is a primary method for purification. The formation of single crystals is frequently reported, not only for purification but also for structural confirmation via X-ray diffraction analysis. researchgate.netnih.gov The choice of solvent is crucial for successful crystallization; for example, some compounds are crystallized from diethyl ether solutions. researchgate.net In many syntheses, the final product is isolated by filtration, followed by washing with appropriate solvents to remove impurities. For compounds prepared as salts, purification may involve precipitating the salt from a solution by adjusting the pH or by a metathesis reaction, followed by careful washing and drying. The characterization of the purified compounds is then thoroughly performed using techniques such as NMR and IR spectroscopy, elemental analysis, and differential scanning calorimetry (DSC) to confirm their structure and thermal stability. researchgate.netresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are widely used for the separation and purification of bitetrazole derivatives. These methods rely on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC): TLC is a valuable tool for the preliminary analysis of reaction mixtures containing this compound and its analogues. It aids in determining the number of components in a mixture and in optimizing the solvent system for column chromatography. For related compounds like 5-aminotetrazole Schiff bases, silica (B1680970) gel 60A F254 plates have been utilized. A suitable eluent system would typically consist of a mixture of a polar solvent, such as ethyl acetate (B1210297) or methanol (B129727), and a less polar solvent, like hexane (B92381) or dichloromethane (B109758), to achieve adequate separation of the components.

Column Chromatography: For the preparative scale purification of this compound and its analogues, column chromatography is often employed. Silica gel is a common stationary phase due to its polarity and ability to separate compounds based on their differential adsorption. The selection of the mobile phase is crucial for effective separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, can be effective in separating compounds with a wide range of polarities. For nitrogen-rich heterocyclic compounds, solvent systems such as ethyl acetate in hexane or methanol in dichloromethane are frequently used nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and more efficient separation method for the purification and analysis of bitetrazole compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode of separation for such polar compounds. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the addition of an acid, such as formic acid or trifluoroacetic acid, to improve peak shape and resolution.

Table 1: Illustrative Chromatographic Conditions for Tetrazole Analogues

| Technique | Stationary Phase | Mobile Phase/Eluent | Compound Class |

| TLC | Silica Gel 60A F254 | Ethyl Acetate / Hexane | 5-Aminotetrazole Schiff Bases ajol.info |

| Column | Silica Gel | Methanol / Dichloromethane | Nitrogen-Rich Heterocycles nih.gov |

| HPLC | C18 | Acetonitrile / Water with Formic Acid | General Tetrazole Derivatives |

Recrystallization and Crystallization Protocols

Recrystallization is a powerful purification technique for solid compounds, including this compound. The principle of this method is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.

Solvent Selection: The choice of solvent is paramount for successful recrystallization. For polar, nitrogen-rich compounds like bitetrazoles, polar solvents are generally more suitable. Common solvents that can be considered for the recrystallization of this compound and its analogues include water, ethanol (B145695), methanol, and acetonitrile. Solvent mixtures, or solvent pairs, can also be highly effective. A common approach involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce the formation of pure crystals. For instance, an ethanol-water mixture is a frequently used solvent pair for the recrystallization of polar organic compounds mnstate.edu.

General Recrystallization Protocol:

The crude this compound is dissolved in a minimum amount of a suitable hot solvent.

If insoluble impurities are present, the hot solution is filtered.

The clear filtrate is allowed to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

Further cooling in an ice bath can maximize the yield of the crystals.

The purified crystals are then collected by filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor, and dried.

In the synthesis of related compounds, such as 1,1'-dinitramino-5,5'-bitetrazole, single crystals suitable for X-ray analysis were obtained by dissolving an oily residue in diethyl ether and allowing it to crystallize researchgate.net. Another procedure involved washing the crystals with a mixture of ethanol and diethyl ether researchgate.net. For (S)-5-pyrrolidin-2-yl-1H-tetrazole, recrystallization from ethanol was employed orgsyn.org. The purification of 5,5'-bistetrazole-1,1'-dihydroxy dihydrate involves dissolving the compound in water, followed by the addition of potassium hydroxide (B78521) and heating, then slow cooling to yield colorless crystals which are washed with cold water google.com.

Table 2: Potential Recrystallization Solvents for Bitetrazole Compounds

| Solvent/Solvent System | Rationale/Application for Analogues |

| Water | Suitable for highly polar bitetrazole salts and derivatives google.com. |

| Ethanol | Used for the recrystallization of functionalized tetrazoles like (S)-5-pyrrolidin-2-yl-1H-tetrazole orgsyn.org. |

| Diethyl Ether | Employed for obtaining single crystals of 1,1'-dinitramino-5,5'-bitetrazole researchgate.net. |

| Ethanol / Water | A common solvent pair for polar organic molecules, offering tunable polarity mnstate.edu. |

| Ethanol / Diethyl Ether | Used as a wash solvent for purified crystals of a bitetrazole derivative researchgate.net. |

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2h,5 H 5,5 Bitetrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular structure of bitetrazole systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton NMR (¹H NMR) is fundamental in determining the structure of organic molecules, including bitetrazole derivatives. In the context of 2H,5'H-5,5'-Bitetrazole, the proton attached to the nitrogen atom of the tetrazole ring is of particular interest. The chemical shift of this N-H proton can be influenced by factors such as solvent, temperature, and the presence of intermolecular interactions like hydrogen bonding. For some tetrazole-containing compounds, a broad singlet corresponding to the N-H proton of the tetrazole ring has been observed at around 15.50 ppm. researchgate.net In other related heterocyclic systems, characteristic C-H signals for the tetrazole ring have been observed in the range of 8.99–9.77 ppm. nih.gov

The specific chemical shifts of protons in derivatives of this compound will depend on the nature and position of the substituents. These substituents can cause shifts in the signals of nearby protons, providing valuable information for confirming the structure of the molecule.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Tetrazole-Related Structures

| Functional Group | Chemical Shift (δ, ppm) Range | Observations |

| Tetrazole N-H | ~15.50 | Can be a broad singlet. researchgate.net |

| Tetrazole C-H | 8.99 - 9.77 | Characteristic signal for the ring proton. nih.gov |

Note: The exact chemical shifts can vary depending on the specific molecular structure and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in For this compound, the ¹³C NMR spectrum would be expected to show a signal for the carbon atom within the tetrazole rings. The chemical shift of this carbon is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms. In studies of various 5-substituted 1H-tetrazoles, the carbon of the tetrazole ring typically resonates in the range of 150-160 ppm. For instance, in 5-(benzylthio)-1H-tetrazole, the tetrazole ring carbon gives a peak around 150 ppm. researchgate.net

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Heterocyclic and Related Environments

| Carbon Type | Chemical Shift (δ, ppm) Range |

| Tetrazole Ring Carbon | 150 - 160 |

| Aromatic/Alkene Carbons | 110 - 150 bhu.ac.in |

| Alkyne Carbons | 70 - 80 bhu.ac.in |

| Carbons bonded to O or X (halogens) | 50 - 70 bhu.ac.in |

| Aliphatic Carbons | 10 - 40 bhu.ac.in |

Note: These are general ranges and can be influenced by the specific molecular context.

Nitrogen Nuclear Magnetic Resonance (¹⁴N, ¹⁵N NMR) for Nitrogen-Rich Systems

Given that this compound is a nitrogen-rich compound, Nitrogen NMR (¹⁴N or ¹⁵N NMR) spectroscopy offers direct insight into the electronic structure of the tetrazole rings. researchgate.net ¹⁵N NMR is generally preferred due to its sharper signals, although it is a less sensitive nucleus. researchgate.net The chemical shifts of the nitrogen atoms in the tetrazole ring are sensitive to their specific bonding environment (e.g., whether they are bonded to a hydrogen or another nitrogen).

In ¹⁵N NMR studies of related tetrazole compounds, distinct signals are observed for the different nitrogen atoms within the ring. For example, in a study of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the tetrazole ring exhibited two signals due to proton exchange in the DMSO-d6 solvent, which equalized the four nitrogen atoms into two pairs. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹⁵N HSQC and HMBC, can be employed to correlate proton and nitrogen signals, aiding in the definitive assignment of the nitrogen resonances. ipb.ptnih.gov These techniques are particularly valuable for unequivocally assigning the complex nitrogen environments in bitetrazole systems.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound and its derivatives is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key vibrational modes for bitetrazole systems include:

N-H stretching: A broad band is typically observed in the region of 2500-3500 cm⁻¹ for the N-H bond in the tetrazole ring, often broadened due to hydrogen bonding. researchgate.net

C-H stretching: If substituents with C-H bonds are present, their stretching vibrations will appear around 2850-3200 cm⁻¹. tsijournals.com

N=N and C=N stretching: The stretching vibrations of the double bonds within the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.

Ring vibrations: The collective vibrations of the tetrazole ring atoms typically give rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹). nih.govpnrjournal.com For coordinated tetrazole rings, bands have been observed around 1508, 1473, 1454, and 1129 cm⁻¹. nih.gov

The disappearance of reactant-specific bands (e.g., azide (B81097) bands around 2100 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations can be used to monitor the synthesis of these compounds. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Tetrazole-Related Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 2500 - 3500 | Often broad due to hydrogen bonding. researchgate.net |

| C-H Stretch (aliphatic) | 2850 - 3000 | |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| Azide (N₃) Stretch | ~2100 | Absence indicates successful tetrazole formation. nih.gov |

| C=N, N=N Stretch | 1400 - 1600 | |

| Tetrazole Ring Vibrations | 1000 - 1500 | A series of characteristic bands. nih.govpnrjournal.com |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the tetrazole ring system, particularly the symmetric stretching modes of the N=N and C-N bonds.

In a study of 5,5′-bis(1H-tetrazolyl)amine (BTA), micro-Raman spectroscopy was used to investigate the vibrational properties of the material under high pressure. aip.org This highlights the utility of Raman spectroscopy in studying the structural changes and stability of bitetrazole systems under different conditions. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. pnrjournal.comaip.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the molecular identification and structural elucidation of bitetrazole systems. Through ionization and subsequent fragmentation, this method provides a detailed fingerprint of the molecule, confirming its molecular weight and offering insights into its structural stability and bonding. While mass spectra for this compound itself are not widely published, analysis of closely related 5-substituted tetrazole derivatives allows for the prediction of its characteristic fragmentation behavior.

Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques used for analyzing tetrazole compounds. Upon ionization, the molecular ion ([M]̇⁺ in EI or [M+H]⁺ in ESI) is formed. This high-energy species undergoes a series of fragmentation events, with the resulting charged fragments being detected. The stability of the tetrazole ring significantly influences these pathways.

For 5-substituted tetrazoles, two primary fragmentation pathways for the heterocyclic ring are consistently observed: the elimination of a nitrogen molecule (N₂) and the loss of hydrazoic acid (HN₃). lifesciencesite.com In positive-ion mode ESI-MS, the loss of HN₃ is a characteristic fragmentation pathway for protonated 1H-tetrazoles. lifesciencesite.com Conversely, in negative-ion mode, the characteristic fragmentation involves the elimination of N₂. lifesciencesite.com

In the case of this compound, the fragmentation pattern is expected to be complex, involving pathways for both rings and the central carbon-carbon bond. Key fragmentation steps would likely include:

Cleavage of the C-C bond: This would split the molecule into two tetrazole fragments.

Sequential ring fragmentation: Each tetrazole ring could independently lose N₂ or HN₃ moieties.

Formation of stable ions: The fragmentation will proceed through pathways that form the most stable resulting cations or radical cations. youtube.com

The fragmentation patterns are highly influenced by the electronic effects of any substituents on the tetrazole rings. nih.gov The analysis of these fragmentation pathways provides invaluable data for confirming the identity and purity of synthesized bitetrazole compounds and for distinguishing between different isomers.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of crystalline solids. nih.gov For this compound and its derivatives, SCXRD provides unambiguous information on molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state packing. nih.gov This data is fundamental to understanding the physicochemical properties of these energetic materials.

Elucidation of Molecular Conformations and Isomerism

For instance, in the crystal structure of certain 1,1'-dinitramino-5,5'-bitetrazole salts, the two tetrazole rings are not coplanar, exhibiting significant torsion angles. researchgate.net In one observed structure, the N1-C1-C2-N6 dihedral angle was measured at 28.2(2)°. researchgate.net This deviation from planarity is a common feature in linked heterocyclic systems and is influenced by both steric hindrance from substituents and the demands of efficient crystal packing.

The table below presents representative conformational data for a related bitetrazole derivative, highlighting the non-planar arrangement of the tetrazole rings.

| Compound | Dihedral Angle (°C) | Reference |

| Ammonium (B1175870) 1,1'-dinitramino-5,5'-bitetrazolate | 28.2(2) | researchgate.net |

| Hydrazinium 1,1'-dinitramino-5,5'-bitetrazolate | 21.6 | researchgate.net |

This interactive table provides examples of dihedral angles found in bitetrazole systems, illustrating the typical non-planar conformation.

SCXRD is also crucial for distinguishing between the 1H and 2H tautomers of the tetrazole ring, as the position of the hydrogen atom can be definitively located from the diffraction data.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound systems is dominated by a dense and complex network of intermolecular interactions, primarily strong hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice. nih.gov In salts of bitetrazole derivatives, such as dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50), cations and anions are linked together by extensive hydrogen bond networks (N–H···O, O–H···O). nih.gov

Determination of Crystallographic Parameters and Polymorphism

SCXRD provides precise crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group. This data is essential for material identification and for calculating key properties like crystal density. Various salts and derivatives of 5,5'-bitetrazole (B3050680) have been characterized, revealing a range of crystal symmetries.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in energetic materials and has been observed in bitetrazole derivatives. For example, the sodium salt of 1,1'-dinitramino-5,5'-bitetrazole has been found to form two different polymorphs, each with distinct coordination modes and physicochemical properties. researchgate.net The specific polymorph obtained can be influenced by crystallization conditions such as temperature and solvent. The existence of polymorphs is significant as different crystal forms of the same compound can exhibit varied stability, density, and energetic performance.

The table below summarizes crystallographic data for several compounds containing a bitetrazole or related tetrazole core, illustrating the structural diversity within this class of materials.

| Compound | Formula | Crystal System | Space Group | Z | Density (g·cm⁻³) | Reference |

| DAPO·2H₂O | C₃H₁₀N₆O₃ | Monoclinic | P2₁/c | 4 | 1.625 | mdpi.com |

| DAPOP·H₂O | C₈H₁₁N₇O₇ | Monoclinic | P2₁/n | 4 | 1.703 | mdpi.com |

| DAPOT·H₂O | C₃H₁₀N₆O₅ | Orthorhombic | Pbcm | 4 | 1.701 | mdpi.com |

| Potassium 1,1'-dinitramino-5,5'-bitetrazolate | C₂K₂N₁₂O₄ | Triclinic | P-1 | 1 | 2.195 | nih.gov |

| 4-Chloro-5H-1,2,3-dithiazol-5-one | C₂ClNS₂O | Orthorhombic | P b c a | 8 | 2.031 | mdpi.com |

This interactive table presents key crystallographic parameters for several related heterocyclic compounds, demonstrating the type of data obtained from SCXRD studies.

Theoretical and Computational Investigations of 2h,5 H 5,5 Bitetrazole

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within a molecule. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular orbitals, charge distribution, and bonding characteristics.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and coupled cluster (CC) theory, as well as high-accuracy composite methods like the Complete Basis Set (CBS) family, are capable of providing highly accurate predictions of molecular energies and properties. While these methods have been successfully used to determine precise thermochemical data for various energetic materials, including derivatives of 5,5'-bitetrazole (B3050680) like 1,1'-dihydroxy-5,5'-bitetrazole and its salts, specific high-accuracy ab initio studies detailing the electronic structure of the parent 2H,5'H-5,5'-Bitetrazole molecule could not be identified in existing literature.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations can reveal information about the conformational flexibility, vibrational modes, and interactions of a molecule within different environments (e.g., in a crystal lattice or in solution). Despite the utility of MD in understanding the behavior of energetic materials, specific studies employing molecular dynamics to investigate the conformational and dynamic behavior of this compound have not been reported in the available scientific literature. Such a study would be valuable for understanding how the molecule behaves in the solid state and how its conformation influences its stability and sensitivity.

Prediction of Thermochemical Parameters Relevant to Stability and Reactivity

Computational methods are invaluable for predicting the thermochemical properties of energetic materials, such as the enthalpy of formation (ΔHf), which is a key indicator of energy content. A higher positive enthalpy of formation generally corresponds to a higher energy release upon decomposition. For the parent compound, 5,5'-bitetrazole, a solid-state enthalpy of formation has been reported in the literature, often supported by or derived from computational calculations. uni-muenchen.de This value is critical for calculating performance parameters like detonation velocity and pressure.

| Compound | Parameter | Reported Value (kJ·mol⁻¹) | State |

|---|---|---|---|

| 5,5'-Bitetrazole | Enthalpy of Formation (ΔHf) | 531.7 | Solid |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the decomposition mechanism of an energetic material is crucial for assessing its stability and safety. Computational modeling can map out potential energy surfaces for decomposition reactions, identifying intermediates, transition states, and activation energies. For tetrazoles, theoretical studies have suggested that thermal decomposition often initiates with the cleavage of a nitrogen-nitrogen bond in the ring. colab.ws For instance, in some 2,5-disubstituted tetrazoles, it is proposed that the N(2)–N(3) bond breaks first, leading to an open-chain intermediate that subsequently eliminates a molecule of nitrogen gas. colab.ws However, detailed computational studies that specifically model the reaction mechanisms, transition state structures, and energy barriers for the thermal decomposition of this compound are not available in the reviewed literature. Such investigations would be essential for a complete understanding of its thermal stability and decomposition kinetics.

Chemical Reactivity and Derivative Chemistry of 2h,5 H 5,5 Bitetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Rings

The reactivity of the tetrazole ring is fundamentally different from that of electron-rich aromatic systems like benzene. The high nitrogen content makes the ring system electron-poor, which generally disfavors classical electrophilic aromatic substitution at the ring carbon. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atom of a tetrazole ring is uncommon. masterorganicchemistry.com Reactions like Friedel-Crafts alkylation or acylation are generally not feasible. However, electrophilic attack can occur at the nitrogen atoms, leading to alkylation or acylation, which is a primary method for functionalization (see Section 5.2.2). Halogenation, another key electrophilic substitution reaction, can be achieved on tetrazole rings, typically requiring harsh conditions or pre-activation. For instance, bromination of 1-functionalized 5H-tetrazoles can be performed to introduce a bromine atom at the 5-position, which then serves as a leaving group for subsequent nucleophilic substitutions. nih.gov The development of modern transition-metal-catalyzed C-H functionalization reactions offers a more direct route to creating C-C and C-heteroatom bonds on azole rings, including pyrazoles, and represents a potential pathway for the functionalization of the bitetrazole core. nih.govrsc.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for the electron-deficient tetrazole ring. nih.gov For substitution to occur at the C5 or C5' position of the bitetrazole core, the presence of a good leaving group is essential. Halogens, such as bromine introduced via electrophilic halogenation, can be displaced by strong nucleophiles. nih.gov This substitution typically proceeds through a two-step addition-elimination mechanism involving a stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the electron-withdrawing nature of the tetrazole ring itself. Recent studies have also recognized that many SNAr reactions may proceed through a concerted (cSNAr) mechanism rather than the classical two-step pathway. nih.gov The specific mechanism can be influenced by the nature of the substrate, nucleophile, and leaving group.

Functionalization Strategies for Diverse Bitetrazole Derivatives

Functionalization of the 2H,5'H-5,5'-bitetrazole scaffold is crucial for tuning its properties, such as energy content, stability, and sensitivity, particularly in the context of energetic materials. Strategies primarily focus on reactions at the ring nitrogen atoms or on substituents attached to the carbon atoms.

Nitration is a key functionalization strategy for enhancing the energetic properties of tetrazole-based compounds. Direct nitration of the tetrazole ring is not a standard procedure; instead, nitration is typically performed on an amino group attached to the ring. For example, 1,1'-diamino-5,5'-bitetrazole can be nitrated using reagents like dinitrogen pentoxide (N₂O₅) in acetonitrile (B52724) to yield 1,1'-dinitramino-5,5'-bitetrazole. researchgate.net This reaction transforms the amino groups into highly energetic nitramino functionalities.

The synthesis of 1,1'-dinitramino-5,5'-bitetrazole derivatives highlights a common pathway for introducing nitro groups. The general conditions and outcomes are summarized in the table below.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1,1'-Diamino-5,5'-azobitetrazole | N₂O₅, Acetonitrile | 1,1'-Dinitramino-5,5'-azobitetrazole | researchgate.net |

| Potassium 1,1'-diamino-5,5'-azobitetrazolate | N₂O₅, Acetonitrile, then KOH | Potassium 1,1'-dinitramino-5,5'-azobitetrazolate | researchgate.net |

| 2-(2-Azidoethyl)-5-aminotetrazole | H₂SO₄, fuming HNO₃ | 2-(2-Azidoethyl)-5-nitraminotetrazole | nih.gov |

Amidation, in the sense of forming amide bonds directly from the bitetrazole core, is not a primary reaction. However, the introduction of amino groups and their subsequent reactions are fundamental. 5-aminotetrazole (B145819) is a common precursor used in creating more complex structures, including bitetrazole systems. mdpi.com The amino group can be diazotized and replaced, or it can be functionalized to link other molecular fragments. mdpi.com

Alkylation and arylation are common methods to modify the properties of tetrazoles, often targeting the ring nitrogen atoms. The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N-1 and N-2 substituted isomers, with the ratio depending on the reaction conditions and the nature of the substituent at the C5 position. mdpi.com For the this compound, which has acidic N-H protons on both rings, alkylation with alkyl halides can introduce alkyl groups at various nitrogen positions.

Direct C-H arylation of tetrazoles has also been developed using palladium/copper co-catalytic systems. This method allows for the formation of 5-aryltetrazoles from 1-substituted tetrazoles and aryl bromides, avoiding the late-stage use of potentially hazardous azides. While not demonstrated specifically on the parent this compound, this methodology represents a modern and powerful tool for the C-C bond formation on tetrazole rings.

The bitetrazole unit can be incorporated into larger molecular architectures containing other heterocyclic rings. This is typically achieved by first functionalizing the bitetrazole core with a reactive group (e.g., a halogen or an amino group) and then using this group to link to another heterocycle. For example, 5-aminotetrazole can be used as a building block to synthesize N,N'-methylene bridged 5-aminotetrazole and pyrazole (B372694) compounds. mdpi.com Another approach involves the synthesis of pyrazole-tetrazole hybrids, where a pyrazole ring and a tetrazole ring are part of the same molecule, often linked by a single bond or a small spacer. mdpi.com These hybrid compounds are of interest for their potential biological activities and energetic properties.

Cycloaddition and Ring-Opening Transformations

Cycloaddition Reactions: The most common reaction involving tetrazoles and cycloaddition is their formation via the [3+2] cycloaddition (Huisgen cycloaddition) of a nitrile and an azide (B81097). nih.govnih.gov The tetrazole ring itself is generally a stable product of this reaction and does not readily participate as a reactant in further cycloadditions. However, tetrazines, which are six-membered heteroaromatics, are known to undergo [4+2] inverse-electron-demand Diels-Alder reactions. researchgate.netresearchgate.net It is conceivable that highly functionalized or strained bitetrazole derivatives could participate in specialized cycloaddition reactions, but this is not a characteristic feature of their general reactivity.

Ring-Opening Transformations: A significant aspect of tetrazole chemistry is the transformation of the ring under certain conditions. Thermal decomposition (pyrolysis) of tetrazole derivatives often proceeds via ring-opening. Mechanistic studies on 5,5'-bis(1H-tetrazolyl)amine (BTA) have shown that its pyrolysis likely begins with the cleavage of the tetrazole ring. rsc.org This process can lead to the formation of highly reactive intermediates and the release of gaseous products like nitrogen (N₂), hydrogen cyanide (HCN), and hydrazoic acid (HN₃). mdpi.comrsc.org This ring-opening behavior is fundamental to the energetic nature of many bitetrazole derivatives, as the decomposition releases the significant energy stored in the high-nitrogen ring system.

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound and its derivatives is key to controlling their synthesis and predicting their behavior.

Substitution Mechanisms: As discussed in Section 5.1, nucleophilic aromatic substitution (SNAr) on the tetrazole ring is a key reaction. Mechanistic studies have established that these reactions can proceed via a stepwise pathway involving a Meisenheimer intermediate or a concerted pathway. The specific route is influenced by the electronic properties of the substrate and the nucleophile. nih.gov For bitetrazole, the strong electron-withdrawing character of the rings would favor the formation of an anionic intermediate, suggesting a stepwise mechanism is likely for many substitutions at the C5/C5' positions.

Thermal Decomposition Mechanisms: The thermal decomposition of bitetrazole derivatives has been investigated to understand their stability and energetic performance. Studies on compounds like 5,5'-bis(1H-tetrazolyl)amine (BTA) indicate that the initial step in pyrolysis is the opening of the tetrazole ring. rsc.org This is followed by a complex series of reactions leading to the final gaseous products. The exact mechanism can be influenced by substituents on the bitetrazole core.

Computational Studies: First-principles calculations based on density functional theory (DFT) have been employed to study the structural and vibrational properties of energetic salts based on 5,5'-bitetrazole-1,1'-diolate under high pressure. These studies provide theoretical insights into how intermolecular interactions, such as hydrogen bonding, and molecular microstructure can influence the macroscopic properties and energetic performance of these materials. nih.gov Such computational models are invaluable for predicting the behavior of new bitetrazole derivatives and guiding the design of future energetic materials.

Thermal Decomposition Pathways and Stability Studies in Research Contexts

The thermal stability and decomposition pathways of this compound and its derivatives are critical determinants of their suitability for various applications, particularly as energetic materials. Research in this area, employing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), has provided valuable insights into their thermal behavior. While specific experimental data for the parent compound, this compound, is limited in publicly accessible literature, extensive studies on its derivatives, such as dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), offer a strong inferential basis for understanding its thermal characteristics.

Detailed Research Findings

Studies on bistetrazole compounds indicate that their thermal decomposition is a complex process. Theoretical and experimental investigations suggest that the decomposition of the bistetrazole framework is often initiated by the opening of one of the tetrazole rings. This is followed by the elimination of molecular nitrogen (N₂), a characteristic feature of many nitrogen-rich energetic materials.

For instance, research on 5,5′-bis(1H-tetrazolyl)amine (BTA), a related compound, indicates that the pyrolysis process likely begins with a ring-opening reaction of the tetrazole ring. The primary gaseous products identified during the thermal decomposition of BTA include hydrogen cyanide (HCN), hydrazoic acid (HN₃), and ammonia (B1221849) (NH₃).

Theoretical studies on various bis-tetrazole derivatives have further elucidated the decomposition mechanism. These studies suggest that for many bistetrazole compounds, the radical decomposition channel is kinetically unfavorable. Instead, the decomposition is predicted to proceed through a ring-opening reaction to form a transient azide or diazo intermediate, which is then followed by the elimination of N₂. It has also been noted that 5,5'-bridged bistetrazoles are generally more thermally stable than their 1,1'-counterparts.

Thermal Analysis of Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)

A significant body of research has focused on the thermal decomposition of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), a salt of a derivative of 5,5'-Bitetrazole (B3050680). These studies provide the most detailed experimental data available for a closely related compound and serve as a valuable proxy for understanding the thermal stability of the bistetrazole core.

Dynamic heating experiments, such as microcalorimetry and DSC, have been employed to investigate the thermal decomposition of TKX-50. acs.orgacs.orgresearchgate.net The results from these studies indicate that the thermal decomposition of TKX-50 is a multi-step process. acs.org

The decomposition process of TKX-50 has been shown to occur in two main exothermic stages. acs.org The initial decomposition temperature for TKX-50 is observed in the range of 224.6 to 240.7 °C. acs.org The first stage of decomposition has an exothermic peak temperature ranging from 226.9 to 245.3 °C, while the second stage exhibits an exothermic peak between 276.3 and 295.7 °C. acs.org Interestingly, studies have shown that the first stage of the decomposition reaction of TKX-50 exhibits autocatalytic properties, meaning the reaction is catalyzed by one of its products. acs.org

The following tables summarize the key thermal decomposition parameters for TKX-50 as determined by microcalorimetric experiments.

Table 1: Exothermic Peak Temperatures and Decomposition Enthalpy of TKX-50 acs.org

| Decomposition Stage | Exothermic Peak Temperature Range (°C) | Average Decomposition Enthalpy (J g⁻¹) |

| First Stage | 226.9 - 245.3 | 1300.7 |

| Second Stage | 276.3 - 295.7 | 727.7 |

Table 2: Time to Maximum Rate under Adiabatic Conditions for TKX-50 acs.org

| Temperature (°C) | Time to Maximum Rate (hours) |

| 168.0 | 24.0 |

| 181.0 | 8.0 |

| 189.6 | 4.0 |

| 198.5 | 2.0 |

These data highlight the thermal sensitivity of the bistetrazole structure and provide a quantitative basis for assessing its stability. The autocatalytic nature of the initial decomposition phase of TKX-50 is a critical finding, as it implies that once initiated, the decomposition can accelerate, which has significant safety implications for the handling and storage of such energetic materials. acs.org

Coordination Chemistry of 2h,5 H 5,5 Bitetrazole As a Multidentate Ligand

Ligand Design Principles for Tetrazole-Based Coordination Compounds

The design of coordination compounds using tetrazole-based ligands like 2H,5'H-5,5'-Bitetrazole is guided by several key principles. Tetrazoles are recognized for being structurally flexible and metabolically stable, which allows them to adapt to diverse binding modes. nih.gov They are often used as bioisosteres of carboxylic acids. nih.govnih.gov The rational selection of these ligands is crucial for the synthesis of targeted coordination polymers. bohrium.com

Several factors influence the self-assembly and final architecture of metal-tetrazole complexes:

Substituent Groups: The introduction of various functional groups (e.g., –COOH, –OH, –NH₂) on the tetrazole core can modify the ligand's electronic properties and steric profile, thus directing the coordination process. bohrium.com

Reaction Conditions: Parameters such as pH, temperature, solvents, and the presence of templates play a decisive role in the synthesis and crystallization of the desired structures. bohrium.com

Metal Ion Properties: The choice of the metal ion, including its size, charge, and preferred coordination geometry, significantly impacts the resulting structure.

Counter-ions: Anions present in the reaction mixture can be incorporated into the final structure, influencing its dimensionality and properties. nih.gov

The high nitrogen content of tetrazole ligands makes them valuable in the development of energetic coordination compounds, where the ligand's properties can be tuned to alter the final material's performance and sensitivity. d-nb.info The goal is often to create frameworks with specific topologies and functionalities, such as porosity for gas adsorption or catalytic activity. bohrium.comnih.gov

Synthesis and Characterization of Metal-Bitetrazole Complexes

The synthesis of metal complexes involving bitetrazole ligands typically employs hydrothermal or solvothermal methods. bohrium.comnih.gov These techniques involve reacting a metal salt with the ligand in a sealed vessel at elevated temperatures, often leading to the formation of crystalline products. The characterization of these complexes is comprehensive, utilizing a suite of analytical techniques to confirm their structure and composition.

Common characterization methods include:

Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy are used to identify the coordination of the tetrazole nitrogen atoms to the metal center, evidenced by shifts in the vibrational frequencies of the ring. nih.gov Multinuclear NMR spectroscopy is also employed for structural elucidation in solution. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. d-nb.infoarabjchem.org

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the complexes and study their decomposition pathways. bohrium.comd-nb.infonih.gov

Transition Metal Complexes with this compound

A wide variety of transition metals from the d-block have been used to synthesize complexes with bitetrazole and its derivatives. academicjournals.org These metals' ability to adopt various coordination numbers and geometries leads to a rich structural chemistry. libretexts.org Hydrothermal reactions of M(II) sulfate (B86663) salts with polytopic tetrazole ligands have been shown to produce three-dimensional structures built from cluster-based secondary building units. nih.gov

For example, cobalt(II) has been found to form complexes with tetrazole ligands incorporating sulfate and hydroxide (B78521) ions, resulting in tetranuclear and trinuclear clusters. nih.gov Similarly, complexes of Ni(II), Zn(II), Cu(II), and Cd(II) have been synthesized and structurally characterized. nih.govnih.gov The synthesis often involves dissolving the respective metal perchlorate (B79767) or sulfate salt and the ligand in a suitable solvent like acetonitrile (B52724) or water, followed by heating and slow crystallization. nih.govd-nb.info

| Metal Ion | Complex Formula | Synthesis Method | Key Structural Feature | Reference |

|---|---|---|---|---|

| Co(II) | [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄] | Hydrothermal | Tetranuclear cluster-based SBU | nih.gov |

| Zn(II) | [Zn(bdt)] | Hydrothermal | Dense 3D structure with {ZnN₄} tetrahedra | nih.gov |

| Cu(II) | Cu(1-AMT)₄(H₂O)₂ | Solution Crystallization | Penta-coordinated copper center | d-nb.info |

| Fe(II) | Fe(1-AMT)₆₂ | Solution Crystallization | Octahedrally coordinated iron center | d-nb.info |

Note: bdt = 5,5'-(1,4-phenylene)bis(1H-tetrazole); 1-AMT = 1-amino-5-methyltetrazole.

Elucidation of Coordination Modes and Geometries

The 2H,5'H-5,5'-Bitetrazolate anion is a versatile multidentate ligand capable of adopting numerous coordination modes. bohrium.comnih.gov The deprotonated ligand has four nitrogen atoms in each ring that are potential coordination sites. This versatility allows it to act as a bridge between multiple metal centers or as a chelating agent to a single metal ion. libretexts.org

Common coordination modes observed for bitetrazole and related ligands include:

Monodentate: Coordination through a single nitrogen atom. libretexts.org

Bidentate Chelating: Coordination of two adjacent nitrogen atoms (e.g., N1 and N2, or N3 and N4) to the same metal center. researchgate.netlibretexts.org

Bidentate Bridging: Linking two different metal centers using two nitrogen atoms.

Tridentate and Higher: Involving three or more nitrogen atoms in coordination, often leading to the formation of polynuclear clusters or extended networks. rsc.org

These varied coordination modes give rise to a range of coordination geometries around the metal center, most commonly octahedral, tetrahedral, and square planar/pyramidal. d-nb.infolibretexts.orgscirp.org For example, in Fe(1-AMT)₆₂, the iron(II) center is octahedrally coordinated by six nitrogen atoms from six different ligands, while in Cu(1-AMT)₄(H₂O)₂, the copper(II) ion exhibits a five-coordinate, likely square pyramidal, geometry. d-nb.info The specific geometry is influenced by the electronic configuration of the metal ion, the steric bulk of the ligands, and packing forces within the crystal lattice. uni-siegen.de

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) Incorporating Bitetrazole Ligands

The ability of bitetrazole ligands to bridge multiple metal centers makes them ideal building blocks for constructing supramolecular assemblies and metal-organic frameworks (MOFs). nih.govfrontiersin.org These extended structures are formed through the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers) via coordination bonds. bohrium.com The resulting frameworks can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. nih.gov

The topology and dimensionality of the resulting MOF are dictated by the coordination geometry of the metal ion and the connectivity of the bitetrazole ligand. nih.gov For instance, linking {ZnN₄} tetrahedra through bitetrazole ligands has been shown to produce dense 3D frameworks. nih.gov In another example, a cadmium(II) complex constructed from the linking of {Cd₄Cl(tetrazolate)₈(DMF)₄}⁻ secondary building units resulted in an open-framework material with a significant void volume of 66.5%. nih.gov

The design of MOFs with bitetrazole ligands is an active area of research, with potential applications in gas storage, separation, and catalysis. bohrium.commdpi.com The high nitrogen content of these "energetic MOFs" also makes them candidates for advanced high-energy-density materials. rsc.org

| Compound | Metal/Ligand | Dimensionality | Key Feature | Reference |

|---|---|---|---|---|

| [Zn(bdt)] | Zn(II) / bdt | 3D | Dense framework | nih.gov |

| (Me₂NH₂)₃[Cd₁₂Cl₃(btt)₈(DMF)₁₂] | Cd(II) / btt | 3D | Open framework with 66.5% void volume | nih.gov |

| [Ni₂(H₀.₆₇bdt)₃]·10.5H₂O | Ni(II) / bdt | 1D | Chain-based building block | nih.gov |

| AG₂[Cu(btm)]·H₂O | Cu(II) / btm | 2D | Layered structure | rsc.org |

Note: bdt = 5,5'-(1,4-phenylene)bis(1H-tetrazole); btt = 5,5',5''-(1,3,5-phenylene)tris(1H-tetrazole); btm = 5,5'-bi(1H-tetrazolate).

Electrochemical Properties of Bitetrazole Coordination Compounds

The electrochemical properties of coordination compounds are of interest for applications in catalysis, sensing, and molecular electronics. Studies on metal complexes with tetrazole-based ligands have explored their redox behavior. The electrochemical characteristics are influenced by the nature of the central metal ion, its coordination environment, and the electronic properties of the ligand. mdpi.com

For instance, the electrochemical properties of bis(tetrazine)-silver(I) coordination complexes have been reported. mdpi.com The redox activity in many coordination compounds can be centered on the metal, the ligand, or both. Redox-active ligands can reversibly accept or donate electrons, which allows their complexes to participate in various catalytic cycles. mdpi.com While the structural aspects of bitetrazole complexes are widely studied, detailed reports focusing specifically on the electrochemical properties of this compound coordination compounds are less common, representing an area for further investigation. amanote.com

Advanced Materials Science Applications of 2h,5 H 5,5 Bitetrazole Focused on Research and Excl. Performance Data

Investigation in High-Nitrogen Materials Research

The core structure of 5,5'-Bitetrazole (B3050680) (BT) is a foundational component in the development of high-nitrogen materials, which are sought after for their high heats of formation. researchgate.netrsc.org The tetrazole ring itself is a stable heterocycle with a high nitrogen content, and linking two of these rings, as in bitetrazole, further enhances this characteristic. nih.govnih.gov Research in this area focuses on synthesizing and characterizing various derivatives to understand their structural and chemical properties.

Derivatives such as 1,1'-dinitramino-5,5'-bitetrazole and 1,1'-dinitramino-5,5'-azobitetrazole have been synthesized and analyzed. nih.gov The synthesis of these complex molecules is often a multi-step process, starting from more common materials like 5-aminotetrazole (B145819). sciencemadness.org The characterization of these new compounds is comprehensive, employing a suite of analytical techniques. nih.gov

Extensive research has been conducted on forming energetic salts from bitetrazole anions. rsc.org For instance, salts of 1,1'-dihydroxy-5,5'-azobistetrazole have been synthesized with various nitrogen-rich cations like ethylenediammonium, hydrazinium, guanidinium, and 5-aminotetrazolium. researchgate.net Similarly, energetic ionic salts of 5,5′-bitetrazole-1,1′-diolate have been studied under high pressure to observe changes in their structural and vibrational properties. nih.gov These studies provide insight into how intermolecular interactions can be tuned under different conditions. nih.gov

The characterization of these materials is a critical aspect of the research, providing foundational data on their molecular and crystal structures.

Table 1: Analytical Characterization of Bitetrazole Derivatives

| Compound/Derivative | Analytical Techniques Used | Key Findings/Observations |

|---|---|---|

| 1,1'-Dinitramino-5,5'-bitetrazole | Low-temperature X-ray diffraction, IR and Raman spectroscopy, multinuclear NMR spectroscopy, elemental analysis, DTA/DSC. nih.gov | Characterized molecular structure and thermal behavior. nih.gov |

| 1,1'-Dinitramino-5,5'-azobitetrazole | Low-temperature X-ray diffraction, IR and Raman spectroscopy, multinuclear NMR spectroscopy, elemental analysis, DTA/DSC. nih.gov | Confirmed the synthesis of a new high-nitrogen compound. nih.gov |

| 1,1'-Dihydroxy-5,5'-azobistetrazole Salts | Elemental analysis, FT-IR spectroscopy, 1H NMR, 13C NMR, mass spectrometry, single-crystal X-ray diffraction, DSC, TG-DTG. researchgate.net | Determined crystal structures and thermal decomposition behaviors. researchgate.net |

| 5,5′-Bitetrazole-1,1′-diolate Salts | Dispersion-corrected density functional theory calculations, Hirshfeld surface analysis. nih.gov | Investigated high-pressure structural variations and intermolecular interactions. nih.gov |

| 2,2′-Azobis(1,5′-bitetrazole) | NMR spectroscopy, IR spectroscopy, elemental analysis, differential scanning calorimetry, single-crystal X-ray diffraction. acs.org | Characterized a unique molecule with a branched N10 chain. acs.org |

Role as Precursors for Advanced Organic and Inorganic Materials

The bitetrazole framework serves as a versatile precursor for synthesizing more complex energetic compounds. Its derivatives can be used as building blocks, allowing for the strategic introduction of various functional groups to tailor the properties of the final material. For example, 5-aminotetrazole, a related single-ring compound, is a widely used starting material for a variety of tetrazole derivatives, including those that can be dimerized or further functionalized to create bitetrazole-based structures. sciencemadness.orguni-muenchen.de

The synthesis of poly-azole compounds, which feature two or more linked azole rings, is an area of active research. sci-hub.se The combination of a tetrazole ring with other heterocycles like 1,2,4-triazole (B32235) can be advantageous, leveraging the high energy content of the tetrazole and the stability of the triazole. sci-hub.se This approach allows for the creation of new molecular architectures with tailored properties.

Research has also demonstrated the synthesis of 2-cyano-5-pyrazolyl-2H-tetrazole, highlighting its potential as a precursor for developing other energetic compounds. nih.gov The functional groups on the bitetrazole structure can be chemically manipulated to build larger, more complex molecules. For instance, the amino group on 5-aminotetrazole can undergo diazotization to form highly reactive tetrazole-diazonium salts, which are key intermediates for many other derivatives. sciencemadness.org

Integration into Polymeric and Hybrid Material Systems

The integration of tetrazole moieties into polymer backbones is a strategy for developing advanced energetic materials. High-molecular-weight compounds functionalized with tetrazole derivatives are being investigated for their thermal stability and energetic characteristics. mdpi.com For example, 5-aminotetrazole has been used as a synthon to create energetic polymers. mdpi.com The process can involve using a starting polymeric matrix, such as poly-(epichlorohydrin)-diol, which has reactive sites suitable for substitution with tetrazole-containing groups. mdpi.com

The resulting polymers incorporate the high-nitrogen characteristic of the tetrazole ring, aiming to create materials with enhanced energetic properties. The thermal stability of these polymers is a key area of investigation, with techniques like differential scanning calorimetry (DSC) used to determine their decomposition behavior. mdpi.com The goal is to create materials that are stable under normal conditions but release energy when required.

Potential Applications in Supramolecular Assembly and Host-Guest Chemistry

While direct research linking 2H,5'H-5,5'-Bitetrazole to supramolecular assembly is still emerging, the structural features of tetrazole-based compounds suggest potential in this field. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. nih.gov The nitrogen-rich nature of the bitetrazole molecule, with its multiple nitrogen atoms, provides numerous sites for hydrogen bonding.

The crystal structures of many bitetrazole salts reveal extensive hydrogen bonding networks. researchgate.netresearchgate.net These networks play a crucial role in the stability and density of the materials. This inherent ability to form strong, directional interactions is a prerequisite for designing supramolecular assemblies.

Host-guest chemistry, a branch of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The formation of cavities and networks in the solid-state structures of bitetrazole derivatives could potentially be exploited to trap other small molecules. Theoretical studies, such as Hirshfeld surface analysis, have been used to understand the intermolecular interactions in bitetrazole-based energetic salts, which could inform the design of host-guest systems. nih.gov

Exploratory Studies in Functional Materials Development

The primary focus of research on this compound and its derivatives has been on their development as high-nitrogen energetic materials. nih.gov The high positive heats of formation derived from the numerous N-N and C-N bonds are a key driver for this research. nih.gov The decomposition of these materials releases large amounts of nitrogen gas (N₂), which is an environmentally benign byproduct. researchgate.netnih.gov

Exploratory studies aim to fine-tune the properties of these materials by creating various salts and complexes. This includes the synthesis of salts with alkali metals, transition metals, and various organic amines. bit.edu.cnmdpi.com The choice of the cation is used to modify the properties of the resulting energetic salt.

Furthermore, the bitetrazole structure is being incorporated into more complex molecular designs. For example, linking bitetrazole units with other energetic heterocycles or functional groups is a strategy to create novel compounds with tailored characteristics. acs.orgsci-hub.se Computational studies, including density functional theory, are often employed to predict the properties of these new molecules before synthesis, guiding the experimental work toward the most promising candidates. nih.govnih.gov

Future Directions and Emerging Research Avenues in 2h,5 H 5,5 Bitetrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2H,5'H-5,5'-Bitetrazole and its derivatives, future research is geared towards greener and more efficient synthetic protocols. Current strategies often involve multi-step processes that may utilize hazardous reagents. The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, are being increasingly applied to the synthesis of heterocyclic compounds.

Future research will likely focus on:

Catalytic Approaches: The use of novel catalysts, including metal complexes and nano-catalysts, can offer milder reaction conditions and improved yields for the synthesis of tetrazole derivatives. For instance, cobalt(II) and lead(II) complexes have shown efficiency in the catalytic synthesis of 5-substituted 1H-tetrazoles through [3+2] cycloaddition reactions.

Microwave and Ultrasonic-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve energy efficiency in the synthesis of heterocyclic compounds.

Flow Chemistry: Continuous-flow microreactors offer enhanced safety and scalability for the synthesis of tetrazoles, minimizing the risks associated with hazardous intermediates like hydrazoic acid.

Multi-component Reactions (MCRs): MCRs provide a pathway to complex molecules in a single step, improving atom economy and reducing waste.

| Synthesis Approach | Key Advantages | Relevant Heterocycles |

| Catalytic Synthesis | Milder conditions, higher yields, catalyst reusability. | Tetrazoles, Triazoles, Thiazoles |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Pyrazolones, Thiazoles |

| Ultrasonic-Assisted Synthesis | Shorter reaction times, improved yields. | Pyrazoles, Thiazoles |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Tetrazoles |

| Multi-component Reactions | High atom economy, reduced waste, synthesis of complex molecules in one pot. | Imidazoles, Tetrazoles |

Exploration of Untapped Reactivity Pathways and Catalysis

The rich nitrogen content and unique electronic structure of the this compound core suggest a wealth of unexplored reactivity. Future research will likely delve into uncovering novel transformations and catalytic applications of this versatile scaffold. The reactivity of related 5-substituted-1H-tetrazoles has been a subject of investigation, revealing interesting decomposition pathways under high-temperature conditions.

Key areas for future exploration include:

Catalyst Development: Designing catalysts that can selectively activate and functionalize the C-H and N-H bonds of the bitetrazole ring will open up new avenues for creating diverse derivatives. The use of transition metal complexes, for instance, has been successful in catalyzing the synthesis of other tetrazole derivatives. Molybdenum-catalyzed deoxygenative heterocyclization represents a novel strategy for the synthesis of 2-aryl-2H-benzo[d]triazoles.

Cycloaddition Reactions: The tetrazole rings in this compound could potentially participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems.

Functionalization: Exploring selective functionalization at different positions of the bitetrazole core will be crucial for tuning its properties for specific applications. This includes nitration to enhance energetic properties.

Advancements in Computational Tools for Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study and design of new molecules and materials. For this compound and its derivatives, computational methods are crucial for predicting their properties and guiding synthetic efforts, especially in the field of energetic materials.

Future advancements in this area will likely involve:

Accurate Prediction of Properties: Improving the accuracy of computational models to predict key properties such as density, heat of formation, detonation velocity, and sensitivity of bitetrazole-based energetic materials. Dispersion-corrected DFT calculations have been shown to provide a more accurate description of intermolecular interactions in energetic molecular crystals under pressure.

High-Throughput Screening: Developing high-throughput computational screening methods to rapidly evaluate large virtual libraries of this compound derivatives for desired properties.

Mechanistic Insights: Using computational tools to elucidate reaction mechanisms for the synthesis and decomposition of bitetrazole compounds, which can aid in optimizing reaction conditions and designing more stable materials.

| Computational Method | Application in Bitetrazole Chemistry | Key Predicted Properties |

| Density Functional Theory (DFT) | Prediction of geometric, electronic, and energetic properties. | Bond lengths, bond angles, vibrational frequencies, heat of formation. |

| Dispersion-Corrected DFT | More accurate description of intermolecular interactions, especially under pressure. | Crystal structures, bulk modulus, compressibility. |

| Multivariate Linear Regression (MLR) | Predictive modeling of sensitivity properties of energetic materials. | Decomposition temperature, impact sensitivity. |

Expanding the Scope of Coordination Chemistry and Metal-Organic Systems

The nitrogen-rich nature of this compound makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest due to their tunable structures and diverse applications.

Future research in this domain will focus on:

Novel MOF Architectures: Synthesizing new MOFs with this compound as a linker to create frameworks with unique topologies and pore environments. The use of auxiliary ligands can play a crucial role in modulating the final structures of the coordination polymers.

Functional MOFs: Designing and synthesizing bitetrazole-based MOFs with specific functionalities, such as catalytic activity, selective gas adsorption, and luminescence.

Energetic Coordination Polymers (ECPs): Developing ECPs using bitetrazole ligands and various metal ions to create a new class of energetic materials with tailored properties. The coordination of metal ions to the bitetrazole core can enhance thermal stability and modify the sensitivity of the resulting energetic material.

| Metal Ion | Ligand | Resulting Structure | Key Property |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 1H,1′H-[5,5′-bitetrazole]-1,1′-diol (H₂BTO) | Energetic Coordination Polymers | Green primary explosives |

| Cu(II) | 1H,1′H-[5,5′-bitetrazole]-1,1′-diol (DHBT) | 1D and 3D Energetic Coordination Polymers | High thermal stability |

| Fe, Cu, Ni, Co, Zn | 1,5-di(nitramino)tetrazole (DNAT) | Bimetallic Energetic Coordination Polymers | High density, varied thermal stability |

Innovative Contributions to Functional Materials Science and Engineering

The unique properties of this compound and its derivatives make them promising candidates for a variety of advanced functional materials. The primary focus has been on their application as energetic materials due to their high nitrogen content and positive heats of formation.

Emerging research avenues in this area include:

Green Energetic Materials: A significant trend is the development of "green" or environmentally benign energetic materials to replace traditional lead-based primary explosives. Coordination polymers based on bitetrazole derivatives and non-heavy metal cations are a promising class of such materials.

High-Performance Explosives: The synthesis of novel bitetrazole derivatives with enhanced detonation performance and reduced sensitivity is an ongoing area of research. Nitramino-substituted bitetrazoles have shown particularly promising energetic properties.

Gas Storage and Separation: The porous nature of MOFs constructed from bitetrazole linkers could be exploited for applications in gas storage (e.g., hydrogen) and the selective separation of gases like carbon dioxide.

Sensors: The potential for bitetrazole-based materials to act as sensors for various analytes is an area ripe for exploration, leveraging changes in their optical or electronic properties upon interaction with the target molecule.

| Compound/Material Type | Application | Key Performance Metric |

| ECPs based on H₂BTO and non-lead metals | Green Primary Explosives | Fast deflagration-to-detonation transition |

| 1,1'-Dinitramino-5,5'-bitetrazoles | High-Performance Explosives | High detonation velocity and pressure |

| 5,5′-bitetrazole-1,1′-diolate based energetic ionic salts | High-Energy-Density Materials | High bulk modulus, indicating hardness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.